

Physical and chemical properties of Phyperunolide E

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Compound of Interest

Compound Name: *Phyperunolide E*

Cat. No.: *B8257720*

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Phyperunolide E: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyperunolide E is a naturally occurring withanolide isolated from *Physalis peruviana* L. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an analysis of its biological activities. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This technical guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Phyperunolide E is a C-28 steroidal lactone belonging to the withanolide class of compounds. Its structure has been elucidated through extensive spectroscopic analysis.

Property	Value
Molecular Formula	C ₂₈ H ₄₀ O ₉
Molecular Weight	520.61 g/mol
Appearance	Amorphous powder
Optical Rotation	[α] _D ²⁵ +85.7 (c 0.1, CHCl ₃)
UV (MeOH) λ _{max} (log ε)	218 (4.11) nm
IR (KBr) ν _{max}	3447, 1715, 1653, 1078 cm ⁻¹
CAS Number	1198400-52-0

Spectroscopic Data

The structural elucidation of **Phyperunolide E** was accomplished using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Phyperunolide E** (CDCl₃, 400 MHz for ¹H, 100 MHz for ¹³C)

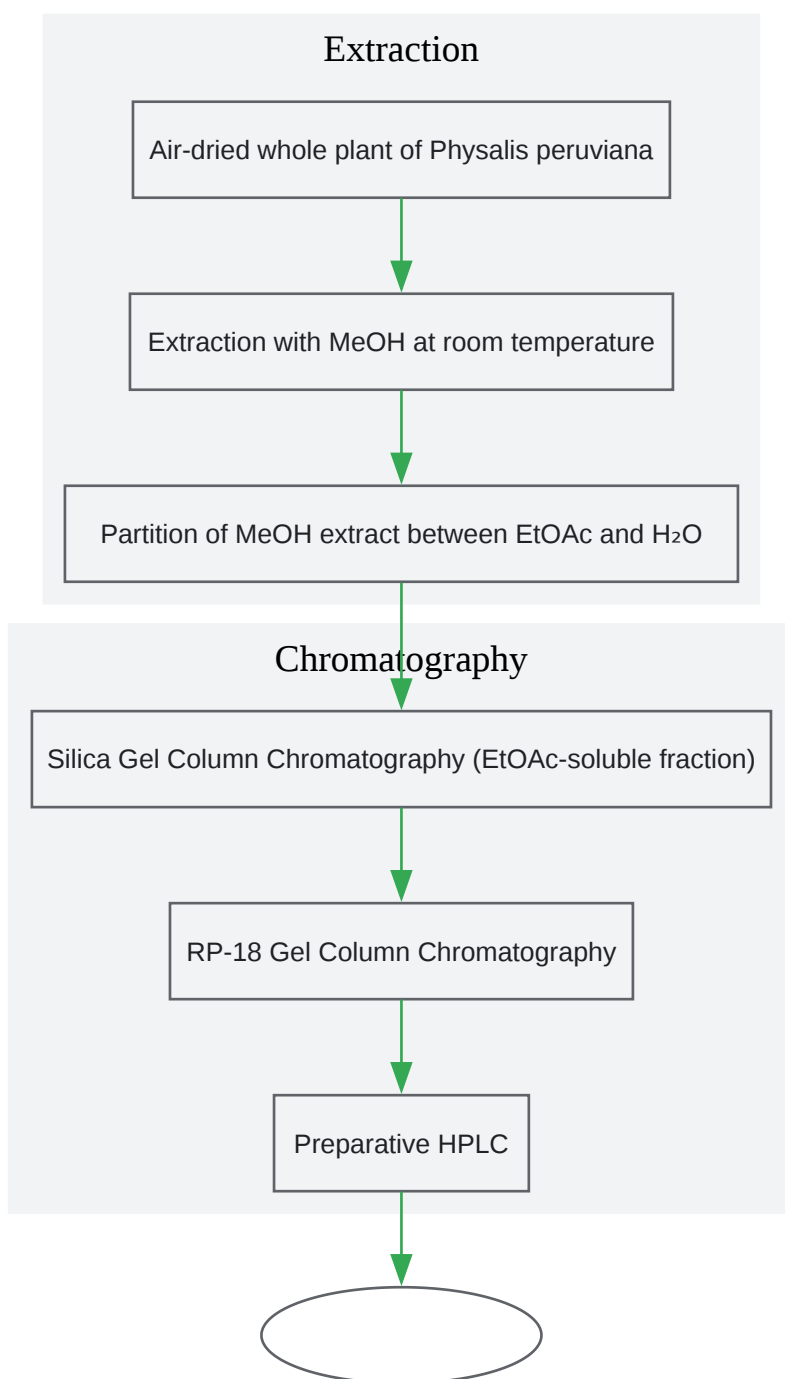
Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	203.4	-
2	129.0	5.91 (d, 10.0)
3	141.2	6.75 (dd, 10.0, 5.2)
4	34.5	2.65 (m), 2.55 (m)
5	78.1	-
6	59.8	3.12 (d, 6.0)
7	33.2	1.95 (m), 1.75 (m)
8	33.1	1.85 (m)
9	42.1	1.90 (m)
10	50.8	-
11	22.1	1.65 (m), 1.50 (m)
12	39.8	1.80 (m), 1.40 (m)
13	76.9	-
14	82.3	-
15	63.4	4.45 (br s)
16	30.1	2.15 (m), 1.90 (m)
17	53.2	2.45 (m)
18	14.8	1.25 (s)
19	19.1	1.18 (s)
20	78.9	-
21	21.5	1.35 (s)
22	80.1	4.35 (d, 8.0)
23	29.8	2.25 (m), 2.05 (m)

24	122.5	-
25	150.1	-
26	167.3	-
27	12.4	1.90 (s)
28	20.5	2.10 (s)

Experimental Protocols

Isolation of Phyperunolide E

The isolation of **Phyperunolide E** from the whole plant of *Physalis peruviana* involves a multi-step extraction and chromatographic purification process.



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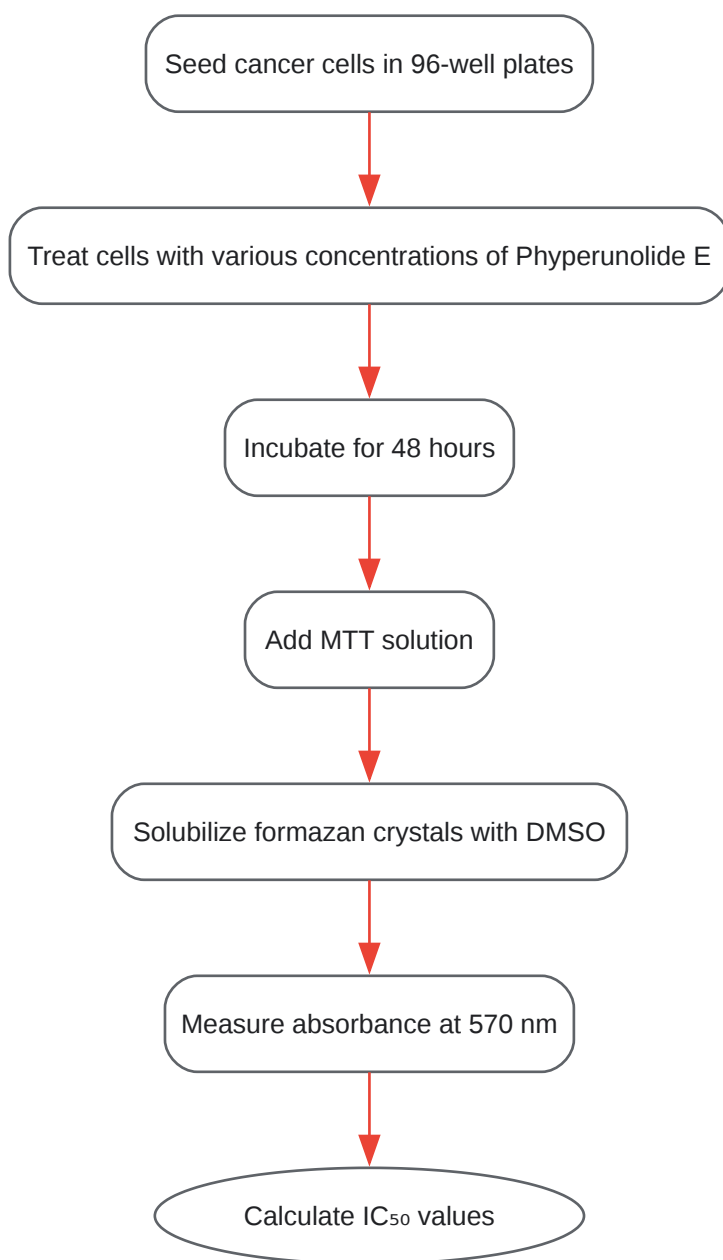
Fig. 1: Isolation workflow for **Phyperunolide E**.

Methodology:

- **Extraction:** The air-dried whole plant material of *Physalis peruviana* is extracted with methanol (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
- **Partitioning:** The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).
- **Column Chromatography:** The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.
- **Further Purification:** Fractions containing withanolides are further purified using RP-18 gel column chromatography with a MeOH-H₂O gradient, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Phyperunolide E**.

Cytotoxicity Assay

The cytotoxic activity of **Phyperunolide E** was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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Fig. 2: Workflow for the MTT cytotoxicity assay.

Methodology:

- **Cell Seeding:** Human cancer cell lines are seeded in 96-well microplates at an appropriate density.

- **Compound Treatment:** After 24 hours of incubation, the cells are treated with various concentrations of **Phyperunolide E** and incubated for an additional 48 hours.
- **MTT Assay:** The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- **Data Analysis:** The formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Biological Activity

Phyperunolide E has demonstrated cytotoxic activity against a range of human cancer cell lines. The IC₅₀ values from the primary literature are summarized below.

Table 2: Cytotoxic Activity of **Phyperunolide E** against Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung	> 40
MDA-MB-231	Breast	> 40
MCF7	Breast	> 40
HepG2	Liver	> 40
Hep3B	Liver	> 40

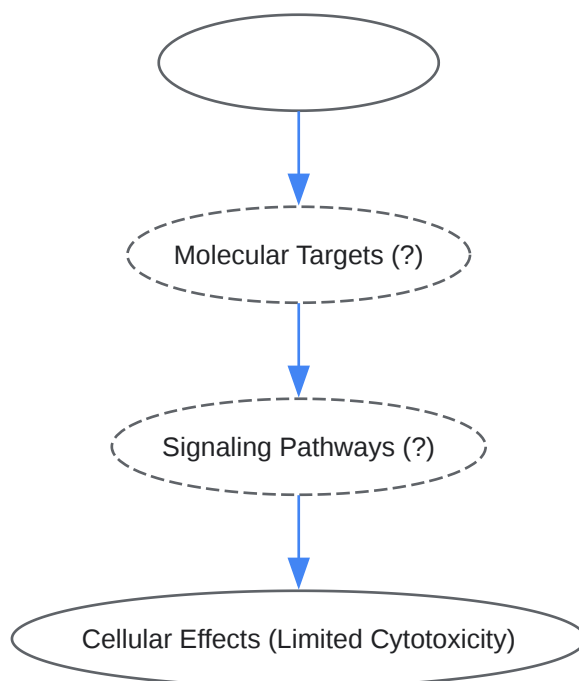
Data from Lan, Y. H., et al. (2009). New cytotoxic withanolides from *Physalis peruviana*. Food Chemistry, 116(2), 462-469.

Based on the available data, **Phyperunolide E** did not exhibit significant cytotoxicity against the tested cancer cell lines at concentrations up to 40 μM.

Signaling Pathways

The specific signaling pathways modulated by **Phyperunolide E** have not yet been elucidated in the scientific literature. Further research is required to determine its precise mechanism of

action at the molecular level.



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